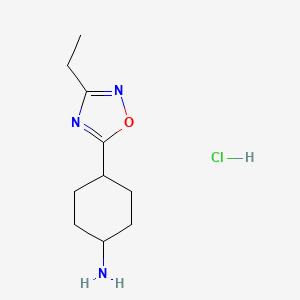

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

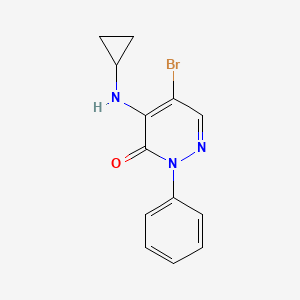

“4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803610-31-2 . It has a molecular weight of 231.73 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in this compound, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O.ClH/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7;/h7-8H,2-6,11H2,1H3;1H . This indicates that the compound consists of a cyclohexan-1-amine group attached to a 3-ethyl-1,2,4-oxadiazol-5-yl group.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 231.73 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride:

Pharmaceutical Applications

Anticancer Agents: The 1,2,4-oxadiazole moiety is known for its anticancer properties. Compounds containing this structure have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Agents: This compound has potential as an antimicrobial agent. The 1,2,4-oxadiazole ring is a common scaffold in the development of drugs targeting bacterial and fungal infections .

Neuroprotective Agents

Neurodegenerative Diseases: Research indicates that 1,2,4-oxadiazole derivatives can act as neuroprotective agents. They may help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by inhibiting enzymes like acetylcholinesterase .

Material Science Applications

Optoelectronic Devices: The unique electronic properties of the 1,2,4-oxadiazole ring make it suitable for use in optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Corrosion Inhibitors: This compound can be used as a corrosion inhibitor in various industrial applications. The presence of the oxadiazole ring enhances its ability to form protective films on metal surfaces .

Environmental Applications

Metal Ion Sensors: The compound can be utilized in the development of sensors for detecting metal ions in environmental samples. The oxadiazole ring’s ability to coordinate with metal ions makes it an effective component in sensor design .

Agricultural Applications

Pesticides and Herbicides: Derivatives of 1,2,4-oxadiazole are explored for their potential use as pesticides and herbicides. They can provide effective control over a wide range of pests and weeds, contributing to sustainable agricultural practices .

Biochemical Research

Enzyme Inhibitors: This compound can serve as a lead structure for the development of enzyme inhibitors. The 1,2,4-oxadiazole ring is known to interact with various enzymes, making it a valuable tool in biochemical research .

Medicinal Chemistry

Drug Design and Development: The compound is a valuable scaffold in medicinal chemistry for designing new drugs. Its versatility allows for the modification of its structure to enhance biological activity and pharmacokinetic properties .

Synthetic Chemistry

Building Blocks for Synthesis: The 1,2,4-oxadiazole ring is an important building block in synthetic chemistry. It can be used to construct more complex molecules with desired properties for various applications .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been associated with a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as potential inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could influence their interaction with biological targets. The presence of the two nitrogen atoms and one oxygen atom in the oxadiazole ring may allow for diverse interactions with biological targets .

Biochemical Pathways

Compounds with the 1,2,4-oxadiazole motif have been associated with various therapeutic applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the 1,2,4-oxadiazole motif in the compound suggests potential for diverse pharmacokinetic properties .

Result of Action

Compounds with the 1,2,4-oxadiazole motif have been associated with a wide range of biological activities, suggesting diverse potential effects .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.ClH/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7;/h7-8H,2-6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXYAHQPBRGACA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CCC(CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2413949.png)

![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2413950.png)

![3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2413952.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2413954.png)

amine hydrobromide](/img/no-structure.png)

![5-[1-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2413956.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone oxalate](/img/structure/B2413959.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2413965.png)

![N-(3-fluoro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2413967.png)